5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 2-(4-methoxyphenyl)-5-methyloxazol-4-ylmethyl group and a phenyl ring at position 2. Its synthesis typically involves multi-component one-pot reactions, as demonstrated in studies using acetic anhydride to generate derivatives . Structural elucidation relies on spectral analysis (e.g., NMR, IR), confirming the integration of oxazole and pyrazinone moieties, which are critical for its electronic and steric properties .
Properties
IUPAC Name |
5-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3/c1-16-21(25-23(31-16)18-8-10-19(30-2)11-9-18)15-27-12-13-28-22(24(27)29)14-20(26-28)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDOYUITHDHDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the various aspects of its biological activity, including synthesis methods, mechanisms of action, and specific case studies demonstrating its efficacy.
The compound's molecular formula is with a molecular weight of approximately 440.5 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 941950-35-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Condensation Reactions : Combining substituted phenyl hydrazines with oxazole derivatives under acidic or basic conditions.
- Cyclization Reactions : Formation of the pyrazolo[1,5-a]pyrazine ring through intramolecular cyclization.
- Functional Group Modifications : Introduction of methoxy and methyl groups via electrophilic aromatic substitution.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : The compound can bind to cellular receptors, modulating signal transduction pathways.
- DNA/RNA Interaction : Potential intercalation into DNA or RNA may affect gene expression and cellular proliferation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar pyrazolo compounds. For instance, compounds containing the pyrazolo[1,5-a]pyrazine structure have shown promising results against various cancer cell lines:
- Case Study : A related compound demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), exhibiting IC50 values lower than that of standard chemotherapeutics like cisplatin . The mechanism involved apoptosis induction through caspase activation and modulation of key proteins such as p53 and NF-kB.
Antimicrobial Activity
Compounds similar in structure have also been evaluated for their antimicrobial properties. In vitro studies indicate that these compounds exhibit significant antibacterial activity against a range of pathogens, suggesting their potential as antibiotic agents .
Comparative Studies
Several studies have compared the biological activity of this compound with other derivatives:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]}pyrazole derivative | 2.14 | Anticancer |
| Pyrazolo[1,5-a]pyrazin derivatives | 0.63 | Antimicrobial |
| Cisplatin | 21.25 | Standard Chemotherapy |
These findings illustrate that certain derivatives possess enhanced activity compared to established drugs.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
